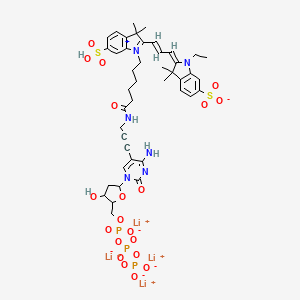
Cy3-dCTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3-dCTP, also known as Cyanine 3-deoxycytidine triphosphate, is a fluorescently labeled nucleotide used in various molecular biology applications. It is a derivative of deoxycytidine triphosphate (dCTP) and is labeled with the Cy3 fluorophore, which emits light in the red region of the spectrum. This compound is widely used in DNA labeling, microarray analysis, and other fluorescence-based techniques.
準備方法
Synthetic Routes and Reaction Conditions
Cy3-dCTP is synthesized by attaching the Cy3 fluorophore to the deoxycytidine triphosphate molecule. The synthesis involves the following steps:
Activation of Cy3 Fluorophore: The Cy3 fluorophore is activated using a suitable activating agent.
Coupling Reaction: The activated Cy3 fluorophore is then coupled to the deoxycytidine triphosphate molecule under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for scientific research applications.
化学反応の分析
Types of Reactions
Cy3-dCTP undergoes various chemical reactions, including:
Enzymatic Incorporation: this compound can be incorporated into DNA or cDNA by enzymes such as Taq DNA polymerase, DNAse I, DNA polymerase I, and reverse transcriptase.
Substitution Reactions: this compound can replace dCTP in polymerase chain reactions (PCR) and other enzymatic labeling reactions.
Common Reagents and Conditions
Enzymes: Taq DNA polymerase, DNAse I, DNA polymerase I, reverse transcriptase.
Reaction Conditions: Typically, reactions are carried out at temperatures suitable for the specific enzyme being used (e.g., 37°C for DNA polymerase I).
Major Products Formed
The major products formed from these reactions are Cy3-labeled DNA or cDNA molecules, which can be used for various fluorescence-based detection and analysis techniques.
科学的研究の応用
Cy3-dCTP is extensively used in scientific research, particularly in the following areas:
DNA Labeling: this compound is used to label DNA for fluorescence in situ hybridization (FISH), microarray analysis, and other fluorescence-based techniques.
Gene Expression Analysis: this compound-labeled probes are used in microarray experiments to study gene expression patterns.
Chromosome Identification: this compound-labeled probes are used in karyotyping and chromosome painting to identify specific chromosomes and chromosomal regions.
Protein-DNA Interactions: this compound is used in assays to study protein-DNA interactions by labeling DNA and observing the binding of proteins to the labeled DNA.
作用機序
Cy3-dCTP exerts its effects by being incorporated into DNA or cDNA during enzymatic reactions. The Cy3 fluorophore attached to the nucleotide allows for the visualization of the labeled DNA or cDNA under a fluorescence microscope or other fluorescence detection systems. The fluorescence emitted by the Cy3 fluorophore enables researchers to track and analyze the labeled DNA or cDNA in various experimental setups.
類似化合物との比較
Similar Compounds
Cy5-dCTP: Another fluorescently labeled nucleotide, but with a different fluorophore (Cy5) that emits light in the far-red region of the spectrum.
Alexa Fluor 488-dCTP: A fluorescently labeled nucleotide with the Alexa Fluor 488 dye, which emits light in the green region of the spectrum.
Fluorescein-dCTP: A fluorescently labeled nucleotide with the fluorescein dye, which emits light in the green region of the spectrum.
Uniqueness of Cy3-dCTP
This compound is unique due to its specific emission wavelength in the red region of the spectrum, which provides distinct advantages in multicolor fluorescence applications. Its high photostability and low nonspecific binding make it an excellent choice for various fluorescence-based techniques.
特性
分子式 |
C43H51Li4N6O20P3S2 |
|---|---|
分子量 |
1156.8 g/mol |
IUPAC名 |
tetralithium;(2E)-2-[(E)-3-[1-[6-[3-[4-amino-1-[4-hydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-6-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |
InChI |
InChI=1S/C43H55N6O20P3S2.4Li/c1-6-47-32-22-28(73(60,61)62)16-18-30(32)42(2,3)36(47)13-10-14-37-43(4,5)31-19-17-29(74(63,64)65)23-33(31)48(37)21-9-7-8-15-38(51)45-20-11-12-27-25-49(41(52)46-40(27)44)39-24-34(50)35(67-39)26-66-71(56,57)69-72(58,59)68-70(53,54)55;;;;/h10,13-14,16-19,22-23,25,34-35,39,50H,6-9,15,20-21,24,26H2,1-5H3,(H8-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65);;;;/q;4*+1/p-4 |
InChIキー |
VYZFZKCUUVHTMZ-UHFFFAOYSA-J |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].CCN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















